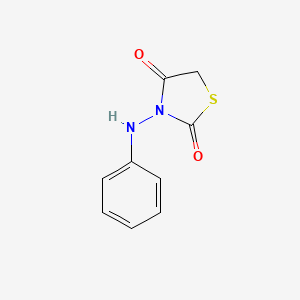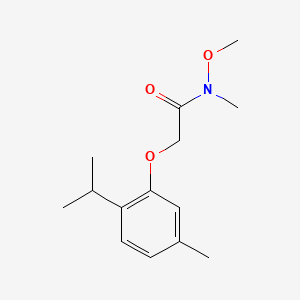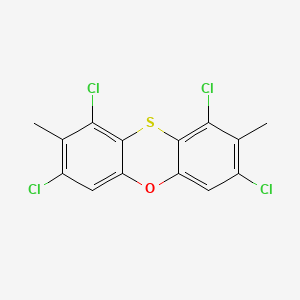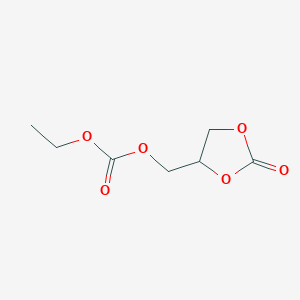
Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate is a cyclic carbonate compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a dioxolane ring fused with a carbonate group. Its chemical formula is C6H8O5, and it is known for its potential use in green chemistry and sustainable industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate can be synthesized through several synthetic routes. One common method involves the reaction of ethylene carbonate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, the purification of the product is achieved through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and various esters and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound’s reactivity is primarily attributed to the presence of the carbonate group, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
Glycerol carbonate methacrylate: Similar in structure but contains a methacrylate group.
Propylene carbonate: A cyclic carbonate with a similar ring structure but different substituents.
Methyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate: Similar structure with a methyl group instead of an ethyl group
Uniqueness
This compound is unique due to its specific combination of the dioxolane ring and the ethyl carbonate group. This unique structure imparts distinct chemical properties, making it suitable for various specialized applications in green chemistry and sustainable industrial processes .
Properties
CAS No. |
103924-88-5 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate |
InChI |
InChI=1S/C7H10O6/c1-2-10-6(8)11-3-5-4-12-7(9)13-5/h5H,2-4H2,1H3 |
InChI Key |
DXZLWNVDVWBSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




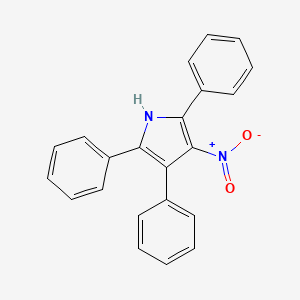

![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
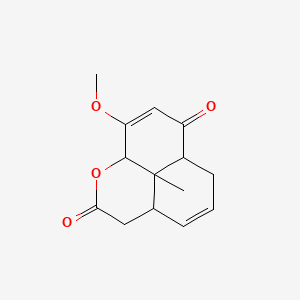
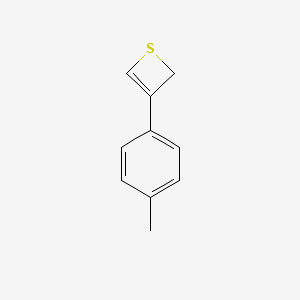
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

